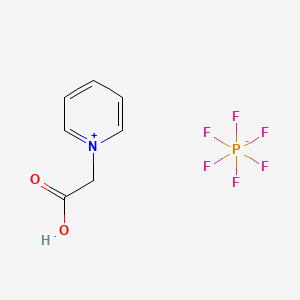
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is a chemical compound with the molecular formula C7H8NO2+ and a hexafluorophosphate counterion. This compound is known for its unique structure, which includes a pyridinium ion linked to an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate typically involves the reaction of pyridine with chloroacetic acid under basic conditions to form the pyridinium salt. This is followed by the addition of hexafluorophosphoric acid to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives.
Applications De Recherche Scientifique
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins, altering their activity and function. The hexafluorophosphate counterion may also play a role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluorophosphoric acid: Similar in having the hexafluorophosphate counterion but differs in its overall structure and properties.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Used in peptide coupling chemistry, similar in having the hexafluorophosphate counterion but used for different applications.
Uniqueness
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is unique due to its combination of a pyridinium ion and an acetic acid moiety, which imparts specific chemical reactivity and potential biological activity. Its ability to form stable ionic liquids and its diverse applications in various fields make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C7H8F6NO2P |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylacetic acid;hexafluorophosphate |
InChI |
InChI=1S/C7H7NO2.F6P/c9-7(10)6-8-4-2-1-3-5-8;1-7(2,3,4,5)6/h1-5H,6H2;/q;-1/p+1 |
Clé InChI |
DNSRJXLXYUHACJ-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



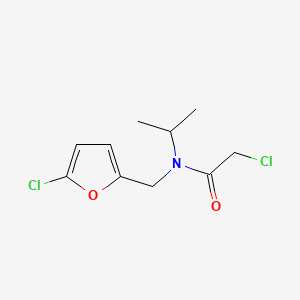

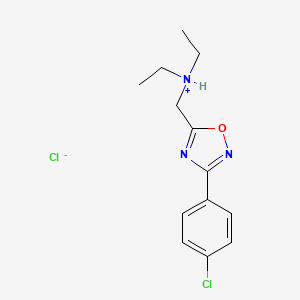
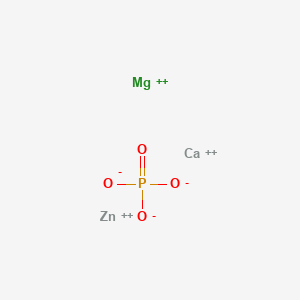


![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
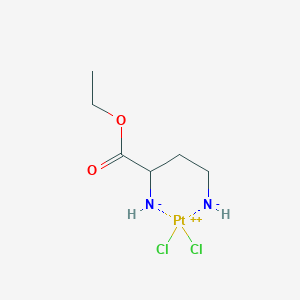

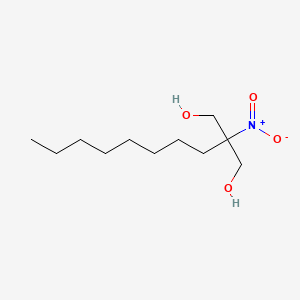

![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
